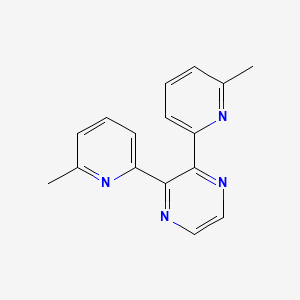
2,3-Bis(6-methylpyridin-2-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(6-methylpyridin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two 6-methylpyridin-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(6-methylpyridin-2-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethylpyridine with a suitable pyrazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(6-methylpyridin-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine rings, where halogenation or alkylation can occur.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2,3-Bis(6-methylpyridin-2-yl)pyrazine has a wide range of applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Bis(6-methylpyridin-2-yl)pyrazine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function . Additionally, it can bind to proteins, altering their activity and potentially leading to therapeutic effects. The exact pathways and targets involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2,3-Bis(2-pyridyl)pyrazine: Similar structure but without the methyl groups on the pyridine rings.
2,3-Bis(4-methylpyridin-2-yl)pyrazine: Similar structure with methyl groups at different positions.
2,3-Bis(quinolin-8-yl)pyrazine: Contains quinoline rings instead of pyridine.
Uniqueness: 2,3-Bis(6-methylpyridin-2-yl)pyrazine is unique due to the specific positioning of the methyl groups on the pyridine rings, which can influence its chemical reactivity and biological interactions. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
89684-65-1 |
|---|---|
Formule moléculaire |
C16H14N4 |
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
2,3-bis(6-methylpyridin-2-yl)pyrazine |
InChI |
InChI=1S/C16H14N4/c1-11-5-3-7-13(19-11)15-16(18-10-9-17-15)14-8-4-6-12(2)20-14/h3-10H,1-2H3 |
Clé InChI |
YGJRGEGKJKVGOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=NC=CN=C2C3=CC=CC(=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


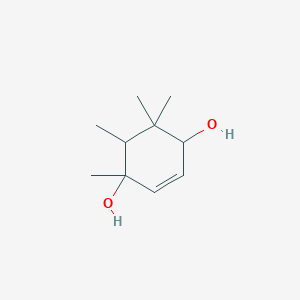


![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
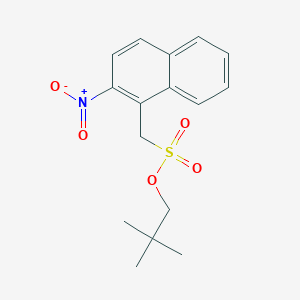
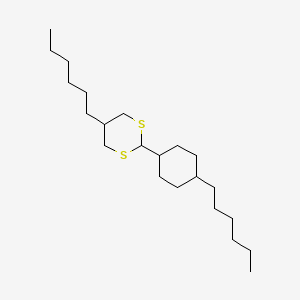
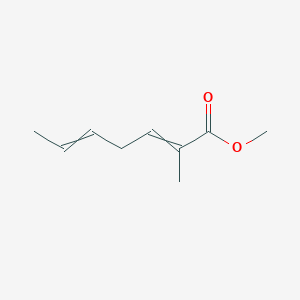

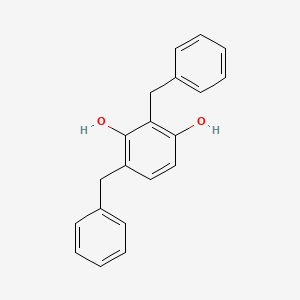
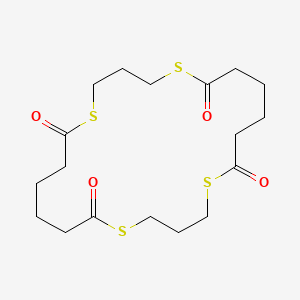
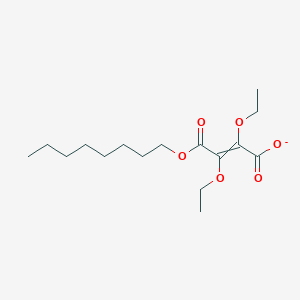
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
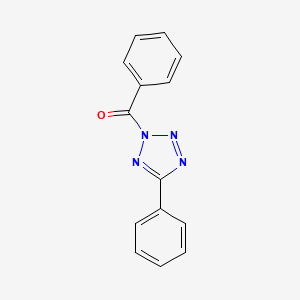
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
